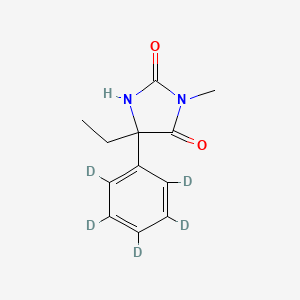

Mephenytoin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-3-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHKMTDVRCWUDX-UPKDRLQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)C)CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662066 | |

| Record name | 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185032-66-9 | |

| Record name | 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Purification of Deuterated Mephenytoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Mephenytoin, a crucial tool in pharmacokinetic studies and clinical research. Deuterium-labeled compounds, such as deuterated Mephenytoin, serve as ideal internal standards for mass spectrometry-based bioanalytical methods due to their similar chemical properties to the parent drug and distinct mass, allowing for precise quantification.

Synthesis of Deuterated Mephenytoin (Mephenytoin-d5)

The synthesis of this compound is achieved through a modified Bucherer-Bergs reaction, a well-established method for the preparation of hydantoins.[1][2] The key to producing the deuterated analog is the use of a deuterated precursor, specifically ethyl phenyl ketone-d5.

Synthesis of Ethyl Phenyl Ketone-d5

The deuterated ketone precursor can be synthesized via a Friedel-Crafts acylation of deuterated benzene (benzene-d6) with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Experimental Protocol: Synthesis of Ethyl Phenyl Ketone-d5

-

To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in anhydrous deuterated benzene (benzene-d6, 5 equivalents) at 0°C, slowly add propanoyl chloride (1 equivalent).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain ethyl phenyl ketone-d5.

Bucherer-Bergs Synthesis of 5-Ethyl-5-(phenyl-d5)-hydantoin

The deuterated ketone is then used in the Bucherer-Bergs reaction to form the hydantoin ring.

Experimental Protocol: Bucherer-Bergs Synthesis of 5-Ethyl-5-(phenyl-d5)-hydantoin

-

In a pressure vessel, dissolve ethyl phenyl ketone-d5 (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Add ammonium carbonate (4 equivalents) and potassium cyanide (2 equivalents) to the solution.[3]

-

Seal the vessel and heat the mixture at 80-90°C for 8-12 hours with stirring.[3]

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield crude 5-ethyl-5-(phenyl-d5)-hydantoin.

N-Methylation to Yield this compound

The final step is the methylation of the hydantoin at the N-3 position.

Experimental Protocol: N-Methylation to this compound

-

Dissolve the crude 5-ethyl-5-(phenyl-d5)-hydantoin in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate (1.5 equivalents), to the solution.

-

Add a methylating agent, such as methyl iodide (1.2 equivalents), and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Purification of Deuterated Mephenytoin

Purification of the crude this compound is critical to ensure high purity for its use as an internal standard. A two-step purification process involving recrystallization followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Recrystallization

Recrystallization is an effective first step to remove bulk impurities.[4][5][6]

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethanol/water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity (>99%), preparative HPLC is the method of choice. Both normal-phase and reverse-phase chromatography can be employed. Chiral HPLC is necessary for the separation of enantiomers if required.[7][8][9][10]

Experimental Protocol: Preparative Reverse-Phase HPLC

-

Column: A suitable C18 column (e.g., 250 x 20 mm, 5 µm).[11]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid for mass spectrometry compatibility.[11]

-

Flow Rate: 10-20 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Dissolve the recrystallized this compound in a minimum volume of the initial mobile phase.

-

Inject the solution onto the preparative HPLC system.

-

Collect the fractions corresponding to the main peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield highly pure this compound.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of deuterated Mephenytoin.

Table 1: Synthesis Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Friedel-Crafts Acylation | Benzene-d6, Propanoyl chloride, AlCl₃ | Benzene-d6 | 0 - RT | 4 - 6 | 70 - 80 |

| 2 | Bucherer-Bergs | Ethyl phenyl ketone-d5, (NH₄)₂CO₃, KCN | Ethanol/Water | 80 - 90 | 8 - 12 | 60 - 70 |

| 3 | N-Methylation | 5-Ethyl-5-(phenyl-d5)-hydantoin, CH₃I, K₂CO₃ | DMF | RT | 12 - 16 | 85 - 95 |

Table 2: Purification and Purity Analysis

| Purification Step | Method | Conditions | Purity before Step (%) | Purity after Step (%) | Recovery (%) |

| 1 | Recrystallization | Ethanol/Water | ~85-90 | ~95-98 | ~80 |

| 2 | Preparative HPLC | C18, Acetonitrile/Water gradient | 95-98 | >99.5 | ~90 |

Table 3: Analytical Characterization of this compound

| Analysis Method | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts | Absence of signals corresponding to the phenyl protons. |

| ¹³C NMR | Chemical Shifts | Consistent with Mephenytoin structure. |

| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 224.1 (corresponding to C₁₂H₁₀D₅N₂O₂⁺) |

| HPLC Purity | Peak Area | >99.5% |

Visualizations

The following diagrams illustrate the synthesis and purification workflows.

References

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. prepchem.com [prepchem.com]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. Separation of Mephenytoin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Mephenytoin-d5 certificate of analysis and purity assessment

An In-depth Technical Guide on the Certificate of Analysis and Purity Assessment of Mephenytoin-d5

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the critical aspects of this compound's certificate of analysis and the methodologies for its purity assessment. This compound, a deuterated analog of Mephenytoin, is a crucial internal standard for the accurate quantification of Mephenytoin in various analytical applications.

Representative Certificate of Analysis

A Certificate of Analysis (CoA) for this compound provides a detailed summary of its quality and purity. The following tables present typical data found on a CoA.

Chemical and Physical Properties

| Property | Specification |

| Chemical Name | 5-ethyl-3-methyl-5-(pentadeuteriophenyl)imidazolidine-2,4-dione |

| Synonym | rac this compound |

| CAS Number | 1185032-66-9 |

| Unlabeled CAS Number | 50-12-4 |

| Molecular Formula | C₁₂H₉D₅N₂O₂ |

| Molecular Weight | 223.14 g/mol |

| Appearance | White to Off-White Solid |

| Storage | -20°C for 1 month, or -80°C for 6 months |

Analytical Data

| Test | Method | Specification | Representative Result |

| Chemical Purity | HPLC | ≥98% | 99.7% |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % D | 99.8 atom % D |

| Identity | ¹H-NMR | Conforms to structure | Conforms |

| Identity | Mass Spectrometry | Conforms to mass | Conforms |

| Residual Solvents | GC-HS | Per USP <467> | Complies |

Experimental Protocols for Purity Assessment

The comprehensive evaluation of this compound's purity involves multiple analytical techniques to ensure its chemical and isotopic integrity.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to separate and quantify this compound from its non-labeled counterpart and other potential organic impurities.

-

Instrumentation : A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.

-

Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 257 nm.

-

Sample Preparation : The this compound standard is accurately weighed and dissolved in methanol to a known concentration.

-

Procedure : The prepared sample is injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

LC-MS/MS is a highly sensitive and selective technique used to confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Instrumentation : A triple quadrupole mass spectrometer coupled with an ultra-performance liquid chromatography (UPLC) system.

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

Analysis : Selected Reaction Monitoring (SRM) is used to monitor specific transitions for both this compound and any residual unlabeled Mephenytoin.

-

Sample Preparation : The sample is prepared in a suitable solvent, typically methanol or acetonitrile, at a low concentration (ng/mL range).

-

Procedure : The sample is introduced into the mass spectrometer. The relative intensities of the mass signals corresponding to the deuterated and non-deuterated forms are measured to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the positions of the deuterium atoms.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure : A ¹H NMR spectrum is acquired. The absence or significant reduction of signals in the aromatic region of the spectrum, corresponding to the phenyl group, confirms the successful incorporation of deuterium atoms at these positions. The remaining proton signals should be consistent with the ethyl and methyl groups of the Mephenytoin structure.

Visualizations

Workflow for this compound Certificate of Analysis

The Pharmacokinetics and Metabolism of Mephenytoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin, an anticonvulsant hydantoin derivative, has been a subject of significant research due to its stereoselective metabolism and the profound impact of genetic polymorphism on its pharmacokinetic profile. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of mephenytoin in humans. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and drug development efforts.

Pharmacokinetics

The disposition of mephenytoin is characterized by significant inter-individual variability, primarily driven by the genetic polymorphism of the cytochrome P450 2C19 (CYP2C19) enzyme. This leads to distinct pharmacokinetic profiles in extensive metabolizers (EMs) versus poor metabolizers (PMs).

Absorption and Distribution

Mephenytoin is absorbed from the gastrointestinal tract following oral administration[1]. The time to reach peak plasma concentration (Tmax) for the parent drug is approximately 1 hour[2]. The volume of distribution is reported to be 1.4 L/kg[1]. Mean salivary levels, which are representative of the unbound fraction of the drug, are about 61% of the total plasma concentration for mephenytoin and 73% for its active metabolite, nirvanol[2].

Metabolism and Excretion

The metabolism of mephenytoin is stereoselective and primarily occurs in the liver. The two main metabolic pathways are aromatic hydroxylation and N-demethylation[3][4]. The S-enantiomer is preferentially hydroxylated at the 4'-position of the phenyl ring to form 4'-hydroxymephenytoin, a reaction catalyzed by CYP2C19[5]. The R-enantiomer is primarily N-demethylated to yield the pharmacologically active metabolite, 5-ethyl-5-phenylhydantoin (nirvanol)[4].

This metabolic difference has profound pharmacokinetic consequences, especially in the context of the CYP2C19 genetic polymorphism. Individuals can be classified as extensive metabolizers (EMs), who have normal CYP2C19 activity, or poor metabolizers (PMs), who have deficient enzyme activity[6].

In EMs, the S-mephenytoin is rapidly cleared, while the R-mephenytoin has a much longer half-life[7]. In contrast, PMs exhibit a markedly reduced ability to hydroxylate S-mephenytoin, leading to its accumulation and a pharmacokinetic profile that is more similar for both enantiomers[7].

Less than 5% of the unchanged mephenytoin is excreted in the urine[7]. The major metabolite found in urine is the glucuronide conjugate of 4'-hydroxymephenytoin[8].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for mephenytoin and its primary metabolite, nirvanol, in both extensive and poor metabolizers.

Table 1: Pharmacokinetic Parameters of S-Mephenytoin and R-Mephenytoin in Extensive (EM) and Poor (PM) Metabolizers

| Parameter | S-Mephenytoin (EM) | R-Mephenytoin (EM) | S-Mephenytoin (PM) | R-Mephenytoin (PM) | Reference |

| Oral Clearance (L/min) | 4.7 | 0.027 | Similar to R-Mephenytoin in EMs | 0.027 | [7] |

| Elimination Half-life (hr) | 2.1 | 76 | Similar to R-Mephenytoin in EMs | 76 | [7] |

Table 2: Pharmacokinetic Parameters of Mephenytoin and Nirvanol

| Drug/Metabolite | Parameter | Value | Conditions | Reference |

| Mephenytoin | Tmax (hr) | 1 | Single 7 mg/kg dose in patients on other anticonvulsants | [2] |

| Half-life (hr) | 7 | Single 7 mg/kg dose in patients on other anticonvulsants | [2] | |

| Mean Peak Level (µg/mL) | 0.48 | Single 50 mg oral dose | ||

| Mean Peak Level (µg/mL) | 3.9 | Single 400 mg oral dose | [9] | |

| Mean Steady-State Level (µg/mL) | 1.5 | 400 mg daily | [9] | |

| Nirvanol | Half-life (hr) | 96 | Following a single 7 mg/kg dose of mephenytoin | |

| Half-life (hr) | ~200 | In extensive metabolizers | [7] | |

| Mean Peak Level (µg/mL) | 0.37 | Following a single 50 mg oral dose of mephenytoin | [9] | |

| Mean Peak Level (µg/mL) | 2.5 | Following a single 400 mg oral dose of mephenytoin | [9] | |

| Mean Steady-State Level (µg/mL) | 18 | Following 400 mg daily of mephenytoin | [9] | |

| R-Nirvanol | Half-life (hr) | 77.7 - 175.8 | Chronic administration | [3] |

Experimental Protocols

The analysis of mephenytoin and its metabolites in biological matrices is crucial for pharmacokinetic studies and CYP2C19 phenotyping. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Plasma:

-

Protein Precipitation: A common and straightforward method involves the precipitation of plasma proteins using a solvent like acetonitrile. The supernatant is then typically diluted before injection into the analytical system[10].

-

Liquid-Liquid Extraction: This technique can also be used to extract mephenytoin and its metabolites from plasma[10].

Urine:

-

Dilution: For LC-MS/MS analysis, urine samples can often be simply diluted with the mobile phase before injection[10].

-

Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) 4'-hydroxymephenytoin, urine samples are treated with β-glucuronidase to cleave the glucuronide conjugate prior to extraction and analysis[11].

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: This is a highly sensitive and specific method for the simultaneous quantification of mephenytoin and its metabolites.

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile)[11][12]. For enantiospecific separation, a chiral column such as an alpha(1)-acid glycoprotein (AGP) column can be used[10].

-

Detection: Detection is performed using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity[11][12].

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC-MS is another robust technique for the analysis of mephenytoin and its metabolites.

-

Derivatization: As mephenytoin and its hydroxylated metabolites are not sufficiently volatile for GC analysis, a derivatization step is often required. This can involve permethylation or reaction with reagents like pentafluorobenzoyl chloride[5][13].

-

Chromatography: Separation is performed on a capillary column, such as a crosslinked 5% phenylmethyl silicone fused silica column[14].

-

Detection: A mass spectrometer is used for detection, providing structural information and sensitive quantification[5][13].

Visualizations

Metabolic Pathway of Mephenytoin

Caption: Stereoselective metabolism of Mephenytoin.

Experimental Workflow for CYP2C19 Phenotyping using Mephenytoin

References

- 1. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-mephenytoin hydroxylation phenotype and CYP2C19 genotype among Ethiopians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of mephenytoin metabolites in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. A rapid electron-capture gas chromatographic procedure for the analysis of p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GC and GC-MS procedures for simultaneous phenotyping with dextromethorphan and mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of Mephenytoin as an Anticonvulsant: A Technical Guide

Abstract

Mephenytoin is a hydantoin-derivative anticonvulsant historically used in the management of refractory partial seizures.[1] Although its use has been largely discontinued in many countries due to safety concerns, its study remains critical for understanding anticonvulsant pharmacology, particularly due to its interesting stereoselective and polymorphic metabolism.[2] This technical guide provides an in-depth analysis of Mephenytoin's core mechanism of action, its complex pharmacokinetics, and the experimental methodologies used to elucidate its effects. The primary mechanism is the use- and voltage-dependent blockade of neuronal voltage-gated sodium channels by its active metabolite, Nirvanol, which limits the sustained, high-frequency repetitive firing of action potentials that underlies seizure activity.[1][3] This action is complemented by a complex metabolic pathway dominated by the polymorphic enzyme CYP2C19, leading to significant inter-individual variability in its clinical pharmacology.[4]

Primary Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The principal anticonvulsant effect of Mephenytoin is not exerted by the parent drug itself, but by its active metabolite, 5-ethyl-5-phenylhydantoin (Nirvanol).[5][6] This mechanism is analogous to that of Phenytoin and other hydantoin anticonvulsants. The core action is the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[7]

During a seizure, neurons exhibit sustained, high-frequency firing. Mephenytoin's active metabolite, Nirvanol, selectively binds to and stabilizes the inactivated state of the VGSC.[7][8] This binding is characterized by being:

-

Voltage-Dependent: The drug has a higher affinity for channels in depolarized (activated or inactivated) states compared to the resting state at hyperpolarized membrane potentials.[8]

-

Use-Dependent: The blocking effect is cumulative with repeated channel activation. During rapid neuronal firing, more channels enter the inactivated state, providing more targets for the drug and enhancing the block.[7]

By stabilizing the inactivated state, Nirvanol slows the rate of recovery of VGSCs, reducing the number of channels available to open in response to the next depolarization. This effectively filters out sustained high-frequency discharges without significantly affecting normal, lower-frequency neuronal activity.[7] This action inhibits the positive feedback loop that leads to the propagation of seizure activity from an epileptic focus to adjacent cortical areas.[1][3][9] The primary molecular target has been identified as the Sodium channel protein type 5 subunit alpha.[1][3]

Caption: Mephenytoin's mechanism targeting VGSCs in different neuronal firing states.

Pharmacokinetics and Metabolism: The Role of Stereoselectivity and Polymorphism

Mephenytoin is administered as a racemic mixture of (S)- and (R)-enantiomers, which follow distinct metabolic pathways. This stereoselective metabolism is crucial to its pharmacological profile.[5][10]

-

(R)-Mephenytoin: Undergoes N-demethylation to form Nirvanol (5-ethyl-5-phenylhydantoin), the primary active metabolite responsible for the anticonvulsant effect.[5] Nirvanol has a very long half-life, which ensures stable blood levels and sustained therapeutic action.[6]

-

(S)-Mephenytoin: Is rapidly hydroxylated at the 4' position of the phenyl ring by the cytochrome P450 enzyme CYP2C19 to an inactive metabolite.[4][11]

The activity of CYP2C19 is subject to a well-documented genetic polymorphism, which divides the population into extensive metabolizers (EMs) and poor metabolizers (PMs).[4] PMs have a reduced ability to hydroxylate (S)-Mephenytoin, leading to different metabolic profiles and potential for altered drug response or toxicity.[4][12] This polymorphism is the primary reason Mephenytoin remains a subject of pharmacological research.[2]

Caption: Distinct metabolic fates of Mephenytoin's (R)- and (S)-enantiomers.

Quantitative Pharmacological Data

Direct quantitative binding data for Mephenytoin is limited in the literature. However, extensive research on its close analog, Phenytoin, provides valuable insight into the potency of hydantoins at the molecular and cellular levels.

Table 1: Pharmacokinetic Parameters of Mephenytoin and its Active Metabolite

| Parameter | Mephenytoin | Nirvanol (Metabolite) | Reference(s) |

|---|---|---|---|

| Biological Half-Life (T½) | ~7 hours | 95 - 144 hours | [3][6][9] |

| Time to Peak Concentration (Tmax) | ~1 hour | Not Applicable |[3][6] |

Table 2: In Vitro Activity of Phenytoin (as a Mephenytoin Analog)

| Parameter | Value | Experimental System | Reference(s) |

|---|---|---|---|

| IC₅₀ (Na⁺ Current Inhibition) | 16.8 µM | Cultured embryonic cortical neurons | [13] |

| Kₑ (Binding to Inactivated Na⁺ Channels) | ~7 µM | Rat hippocampal neurons | [14] |

| Dissociation Constant (at rest) | >> 100 µM | Neuronal Na⁺ channels |[8] |

Potential Secondary Mechanisms of Action

While VGSC blockade is the primary mechanism, some evidence suggests that hydantoins may also influence synaptic transmission through other pathways. Studies on Phenytoin have demonstrated a reciprocal modulation of excitatory and inhibitory neurotransmission.[15]

-

Reduction of Glutamate Release: Phenytoin has been shown to reduce the frequency of spontaneous excitatory postsynaptic currents (EPSCs), suggesting an inhibition of presynaptic glutamate release.[15]

-

Enhancement of GABAergic Transmission: The same studies showed an increase in the frequency of spontaneous GABA-mediated inhibitory postsynaptic currents (IPSCs).[15] Other reports indicate that Phenytoin can potentiate GABA-induced chloride currents at GABAA receptors, suggesting a postsynaptic modulatory role.[16]

This shift in the balance of synaptic activity towards inhibition could be a significant contributing factor to the overall anticonvulsant effect.[15]

Caption: Mephenytoin's potential to shift synaptic balance toward inhibition.

Key Experimental Protocols

The anticonvulsant properties of compounds like Mephenytoin are characterized using a standard battery of in vivo and in vitro assays.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

This test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.[17][18]

-

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

-

Methodology:

-

Animal Model: Typically mice or rats.[18]

-

Drug Administration: The test compound (e.g., Mephenytoin) is administered, usually intraperitoneally, at various doses to different groups of animals. A vehicle control group is included.

-

Time to Peak Effect: The electrical stimulus is applied at the predetermined time of peak effect of the drug.

-

Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal or ear-clip electrodes.[18]

-

Endpoint: The primary endpoint is the presence or absence of tonic hindlimb extension. Abolition of this response is considered protection.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

-

Caption: Standardized workflow for assessing anticonvulsant efficacy in vivo.

In Vitro Electrophysiological Analysis: Whole-Cell Voltage-Clamp

This technique allows for the direct measurement of ion channel currents in individual neurons, providing definitive evidence of a drug's effect on channel function.[19]

-

Objective: To quantify the effect of a compound on the properties of voltage-gated sodium currents.

-

Methodology:

-

Preparation: Acute brain slices (e.g., from rat hippocampus) or cultured neurons are prepared.[14][19]

-

Recording: A glass micropipette forms a high-resistance seal with the membrane of a target neuron. The membrane patch is then ruptured to gain electrical access to the cell interior ("whole-cell" configuration).

-

Voltage Control: The membrane potential is clamped at a set holding potential (e.g., -100 mV) by the amplifier.[19]

-

Isolation of Na⁺ Currents: Pharmacological agents are used to block other currents (e.g., TEA and Cesium for K⁺ channels; Cadmium for Ca²⁺ channels).[19]

-

Protocol: A series of voltage steps are applied to elicit sodium currents. To test for use-dependence, a train of depolarizing pulses is used.

-

Drug Application: The compound is applied via perfusion of the bath solution.

-

Data Analysis: Changes in current amplitude, kinetics of inactivation, and recovery from inactivation are measured before and after drug application to determine parameters like IC₅₀.[13]

-

Conclusion

The anticonvulsant action of Mephenytoin is a classic example of use-dependent voltage-gated sodium channel blockade, a mechanism shared by many first-generation antiepileptic drugs. Its therapeutic effect is mediated almost entirely by its long-lasting active metabolite, Nirvanol. The stereoselective metabolism of Mephenytoin, governed by the polymorphic CYP2C19 enzyme, makes it a valuable pharmacological tool for studying gene-drug interactions and their clinical consequences. While no longer a frontline therapy, the principles elucidated through the study of Mephenytoin continue to inform the development of new and more selective therapies for epilepsy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mephenytoin - Wikipedia [en.wikipedia.org]

- 3. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mephenytoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reciprocal modulation of glutamate and GABA release may underlie the anticonvulsant effect of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of the gamma-aminobutyric acid type A receptor by the antiepileptic drugs carbamazepine and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpp.com [ijpp.com]

- 18. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Mephenytoin-d5 Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Mephenytoin-d5 solutions. This compound, a deuterated analog of the anticonvulsant drug mephenytoin, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Ensuring its stability is paramount for accurate and reproducible analytical results. This document outlines storage recommendations, potential degradation pathways, and detailed experimental protocols for stability assessment.

Recommended Storage Conditions

The stability of this compound is contingent on its physical state (solid vs. solution) and the storage temperature. Adherence to these conditions is critical to maintain the integrity and isotopic enrichment of the compound.

Solid Form

In its solid, powdered form, this compound exhibits long-term stability when stored under appropriate conditions.

| Storage Condition | Duration |

| -20°C | 3 years |

| 4°C | 2 years |

In Solution

Once dissolved in a suitable solvent, the stability of this compound is more limited. To mitigate degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][2][3]

| Storage Condition | Duration |

| -80°C | 6 months[1][2][3] |

| -20°C | 1 month[1][2][3] |

Solvent Considerations:

-

DMSO: Dimethyl sulfoxide (DMSO) is a commonly used solvent with a high solubility for this compound (e.g., 100 mg/mL).[1] It is crucial to use freshly opened, anhydrous DMSO, as the presence of water can impact solubility and potentially contribute to hydrolysis over time.[1]

-

Ethanol and Dimethylformamide (DMF): These organic solvents are also suitable for preparing this compound stock solutions.[4]

-

Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage beyond a single day.[4] For applications requiring an aqueous medium, it is best to prepare the solution fresh by diluting a stock solution in an organic solvent with the desired aqueous buffer immediately before use.[4]

Potential Degradation Pathways

This compound, as a hydantoin derivative, is susceptible to degradation under certain environmental stresses. The primary degradation pathway is hydrolysis, although oxidation and photolysis can also occur. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can enhance metabolic stability but does not preclude chemical degradation.[5]

A logical workflow for assessing the stability and potential degradation of this compound is outlined below.

Caption: Workflow for Forced Degradation and Stability Assessment of this compound.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for hydantoin-containing compounds. Both acidic and basic conditions can catalyze the opening of the hydantoin ring to form an intermediate hydantoic acid derivative. This intermediate can further hydrolyze to an amino acid derivative.

Oxidative Degradation

Exposure to oxidizing agents can also lead to the degradation of this compound. The specific oxidation products will depend on the oxidant used and the reaction conditions.

Photodegradation

This compound may be susceptible to degradation upon exposure to light, particularly UV radiation. To mitigate this, it is recommended to store solutions in amber vials or other light-protecting containers.[6]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the stability of this compound. Such a method must be able to separate the intact drug from any potential degradation products. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is well-suited for this purpose due to its high selectivity and sensitivity.

The following diagram illustrates a typical experimental workflow for a stability study.

Caption: Experimental Workflow for a Long-Term Stability Study of this compound Solutions.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 N NaOH before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 N HCl before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store a vial of the stock solution at 60°C for 7 days.

-

Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][7][8] A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all samples by a validated stability-indicating LC-MS/MS method.

Illustrative Forced Degradation Data:

The following table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. Actual results may vary.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 1 N HCl | 24 hours | 60°C | 15% | Hydantoic acid derivative |

| Base Hydrolysis | 1 N NaOH | 4 hours | Room Temp | 25% | Hydantoic acid derivative, Amino acid derivative |

| Oxidation | 6% H₂O₂ | 24 hours | Room Temp | 10% | Hydroxylated this compound |

| Thermal | - | 7 days | 60°C | 5% | Minor unidentified peaks |

| Photolytic | ICH Q1B | - | - | 8% | Minor unidentified peaks |

Stability-Indicating LC-MS/MS Method

Objective: To develop and validate a method for the quantitative determination of this compound in the presence of its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[3] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

| Gradient | Start with 10% B, ramp to 90% B over 10 min, hold for 2 min, return to initial conditions. |

Mass Spectrometric Conditions (Example):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition | This compound: m/z 224.2 -> 147.1 (example) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion

This compound is a stable compound when stored appropriately in its solid form. In solution, its stability is more limited, and adherence to recommended storage temperatures and the use of aliquots is crucial for maintaining its integrity. Understanding the potential degradation pathways, primarily hydrolysis, is essential for troubleshooting and ensuring the quality of analytical data. The implementation of a validated, stability-indicating LC-MS/MS method is paramount for any study involving this compound, providing the necessary accuracy and precision for its quantification and the detection of any potential degradation products. This guide provides a framework for researchers to establish robust procedures for the storage, handling, and stability assessment of this compound solutions.

References

- 1. ijirt.org [ijirt.org]

- 2. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. scispace.com [scispace.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. rac N-Desmethyl this compound (Major) | LGC Standards [lgcstandards.com]

Isotopic Labeling Patterns in Mephenytoin-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mephenytoin-d5, a deuterated analog of the anticonvulsant drug Mephenytoin. It details the isotopic labeling pattern, provides insights into its synthesis, outlines analytical methodologies for its characterization, and presents its primary application as an internal standard in quantitative analyses.

Introduction

This compound is a stable isotope-labeled version of Mephenytoin, an anticonvulsant medication used in the treatment of epilepsy. The incorporation of deuterium, a heavy isotope of hydrogen, into the Mephenytoin structure results in a molecule with a higher molecular weight but nearly identical chemical properties to the unlabeled drug. This characteristic makes this compound an ideal internal standard for bioanalytical methods, particularly in pharmacokinetic and drug metabolism studies where precise quantification of the parent drug is crucial.[1] The use of such stable isotope-labeled standards is a cornerstone of modern quantitative analysis using mass spectrometry, as it allows for correction of variability during sample preparation and analysis.[2]

Isotopic Labeling Pattern

The isotopic labeling in this compound is specifically located on the phenyl ring. The five hydrogen atoms of the phenyl group are substituted with deuterium atoms.

Systematic Name: 5-ethyl-3-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione

Molecular Formula: C₁₂H₉D₅N₂O₂

Molecular Weight: 223.28 g/mol (unlabeled Mephenytoin: 218.25 g/mol )

The precise location of the deuterium atoms is critical for its function as an internal standard, as it is chemically stable and unlikely to exchange with protons under typical physiological or analytical conditions.

Synthesis and Isotopic Labeling

While specific proprietary synthesis methods may vary, a plausible synthetic route for this compound involves the use of a deuterated precursor for the phenyl group. A general approach for the synthesis of hydantoins, such as Mephenytoin, is the Bucherer-Bergs reaction.

A potential synthetic pathway for this compound would start with deuterated benzene (benzene-d6). This undergoes a Friedel-Crafts acylation to produce a deuterated propiophenone derivative, which can then be converted to the corresponding hydantoin via the Bucherer-Bergs reaction.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound and to assess its isotopic purity.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Ion [M+H]⁺ (calculated) | 224.1498 m/z |

| Molecular Ion [M+H]⁺ (observed) | Typically within 5 ppm of calculated |

| Major Fragment Ions | Information on specific fragment ions for this compound is not readily available in the public domain. However, fragmentation of the unlabeled Mephenytoin typically involves cleavage of the hydantoin ring and loss of the ethyl group. The phenyl-d5 group would be expected to remain intact in major fragments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to confirm the chemical structure and the location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the phenyl ring will be absent.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.9 | s | N-CH₃ |

| ~2.0 | q | -CH₂-CH₃ |

| ~0.8 | t | -CH₂-CH₃ |

| Aromatic region (7.2-7.5) | absent | Phenyl-d₅ protons |

Note: Predicted chemical shifts are based on typical values for Mephenytoin and may vary depending on the solvent and instrument.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (C4) |

| ~157 | C=O (C2) |

| ~138 | C-ipso (Phenyl-d₅) |

| ~125-130 (broadened) | C-ortho, C-meta, C-para (Phenyl-d₅) |

| ~65 | C5 |

| ~30 | -CH₂-CH₃ |

| ~25 | N-CH₃ |

| ~8 | -CH₂-CH₃ |

Note: The carbon signals of the deuterated phenyl ring will be broadened and may show coupling to deuterium.

Quantitative Data and Isotopic Purity

The isotopic purity of this compound is a critical parameter for its use as an internal standard. It is typically determined by mass spectrometry and reported in the certificate of analysis.

Table 4: Representative Isotopic Purity Data for this compound

| Isotopic Species | Abundance (%) |

| d₅ (fully labeled) | >98% |

| d₄ | <2% |

| d₃ | <0.1% |

| d₂ | <0.1% |

| d₁ | <0.1% |

| d₀ (unlabeled) | <0.1% |

Note: This data is representative and the exact isotopic distribution may vary between batches.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Mephenytoin using this compound

This protocol outlines a general procedure for the quantification of Mephenytoin in a biological matrix (e.g., plasma) using this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise amount of this compound solution of a known concentration.

-

Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile) or a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate).

-

Vortex and centrifuge to separate the precipitated proteins or the aqueous layer.

-

Transfer the supernatant or organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Mephenytoin and this compound.

-

Table 5: Exemplary MRM Transitions for Mephenytoin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Mephenytoin | 219.1 | e.g., 190.1 |

| This compound | 224.1 | e.g., 195.1 |

Note: The specific product ions will depend on the instrument and collision energy used and need to be optimized.

-

Data Analysis:

-

Integrate the peak areas for the selected MRM transitions of both the analyte (Mephenytoin) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of Mephenytoin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling and Metabolic Pathways

Mephenytoin is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by CYP2C19 and to a lesser extent by CYP2B6. The major metabolic pathways are aromatic hydroxylation of the phenyl ring and N-demethylation. The use of this compound, with deuterium atoms on the phenyl ring, can exhibit a kinetic isotope effect, potentially slowing down the rate of aromatic hydroxylation.

Conclusion

This compound is a well-characterized and essential tool for the accurate quantification of Mephenytoin in biological matrices. Its specific isotopic labeling on the phenyl ring ensures its stability and reliability as an internal standard. This guide has provided a detailed overview of its labeling pattern, synthesis, analytical characterization, and application in bioanalytical workflows, offering a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and clinical chemistry.

References

The Genetic Basis of Poor Mephenytoin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephenytoin, an anticonvulsant drug, exhibits significant interindividual variability in its metabolism, primarily due to genetic polymorphisms in the cytochrome P450 2C19 (CYP2C19) enzyme. Individuals with certain genetic variants are classified as "poor metabolizers" and are at an increased risk of adverse drug reactions due to reduced clearance and drug accumulation. This technical guide provides a comprehensive overview of the genetic basis of poor mephenytoin metabolism, including the role of CYP2C19, the functional consequences of its major allelic variants, and the distribution of these variants across different ethnic populations. Detailed experimental protocols for genotyping and phenotyping are provided, along with a summary of the pharmacokinetic implications for different metabolizer statuses. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of pharmacogenomics, clinical pharmacology, and personalized medicine.

Introduction

The metabolism of the anticonvulsant drug mephenytoin is a classic example of a pharmacogenetic polymorphism.[1] A significant portion of the population exhibits a "poor metabolizer" (PM) phenotype, characterized by a markedly reduced ability to eliminate the drug.[2] This impairment is primarily due to genetic variations in the CYP2C19 gene, which encodes the primary enzyme responsible for mephenytoin's hydroxylation.[1][3] Understanding the genetic basis of this variability is crucial for optimizing mephenytoin therapy and ensuring patient safety.

This guide will delve into the molecular underpinnings of poor mephenytoin metabolism, providing detailed information on the key genetic players, their functional impact, and the methodologies used to identify individuals at risk.

The Role of CYP2C19 in Mephenytoin Metabolism

The primary metabolic pathway of mephenytoin involves 4'-hydroxylation of the S-enantiomer to form 4'-hydroxymephenytoin, a reaction almost exclusively catalyzed by the CYP2C19 enzyme.[1] Individuals with deficient CYP2C19 activity exhibit impaired clearance of S-mephenytoin, leading to its accumulation and potential toxicity.

Mephenytoin Metabolic Pathway

Mephenytoin is administered as a racemic mixture of (S)- and (R)-mephenytoin. (S)-mephenytoin is stereoselectively hydroxylated by CYP2C19 to (S)-4'-hydroxymephenytoin, which is the major urinary metabolite in extensive metabolizers.[4] In poor metabolizers, this pathway is significantly impaired.

Genetic Variants of CYP2C19

Numerous allelic variants of the CYP2C19 gene have been identified, many of which result in decreased or absent enzyme function. The "star allele" nomenclature is used to designate these variants.[1][5]

Key Loss-of-Function Alleles

The most common loss-of-function alleles leading to the poor metabolizer phenotype are CYP2C192 and CYP2C193.[3]

-

CYP2C19*2 (c.681G>A, rs4244285): This is the most frequent loss-of-function allele in most populations. It creates an aberrant splice site, leading to a truncated, non-functional protein.[3][6]

-

CYP2C19*3 (c.636G>A, rs4986893): This allele introduces a premature stop codon, also resulting in a non-functional protein. It is more prevalent in Asian populations.[7]

Other Relevant Alleles

While CYP2C192 and CYP2C193 are the most common, other non-functional or decreased-function alleles exist. Conversely, the CYP2C19*17 allele is associated with increased enzyme activity, leading to an "ultrarapid metabolizer" phenotype.[1]

Data Presentation

CYP2C19 Allele Nomenclature and Function

The following table summarizes the function of key CYP2C19 star alleles.

| Allele | Defining Variant(s) | Functional Consequence | Metabolizer Phenotype (homozygous) |

| CYP2C191 | Wild-type | Normal enzyme activity | Normal Metabolizer (NM) |

| CYP2C192 | c.681G>A (rs4244285) | Absent enzyme activity | Poor Metabolizer (PM) |

| CYP2C193 | c.636G>A (rs4986893) | Absent enzyme activity | Poor Metabolizer (PM) |

| CYP2C1917 | c.-806C>T (rs12248560) | Increased enzyme activity | Ultrarapid Metabolizer (UM) |

Frequency of CYP2C19 Loss-of-Function Alleles in Different Ethnic Groups

The prevalence of CYP2C19 poor metabolizer alleles varies significantly among different ethnic populations.

| Population | CYP2C192 Frequency (%) | CYP2C193 Frequency (%) | Poor Metabolizer Phenotype Frequency (%) | Reference(s) |

| Caucasians | 13-15 | <1 | 2-5 | [2] |

| East Asians | 29-35 | 2-9 | 13-23 | [2] |

| Africans/African Americans | 13-19 | <1 | 2-5 | [2] |

| South/Central Asians | 28-40 | <1 | ~5 | [3] |

Pharmacokinetic Parameters of Mephenytoin by CYP2C19 Metabolizer Status

The genetic variations in CYP2C19 directly impact the pharmacokinetic properties of mephenytoin.

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference(s) |

| S-Mephenytoin Clearance (CL) | Significantly higher | Significantly lower | [8] |

| S-Mephenytoin Half-life (t1/2) | Shorter | Prolonged | [8] |

| 4'-hydroxymephenytoin Formation | High | Negligible | [8] |

Experimental Protocols

Genotyping of CYP2C192 and CYP2C193 by PCR-RFLP

This protocol describes the detection of the CYP2C192 and CYP2C193 alleles using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

Materials:

-

Genomic DNA extracted from whole blood

-

PCR primers for CYP2C192 and CYP2C193

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Restriction enzymes: SmaI (for *2) and BamHI (for *3)

-

Agarose and TBE buffer

-

DNA loading dye

-

DNA ladder

Procedure:

-

PCR Amplification:

-

Set up separate PCR reactions for CYP2C192 and CYP2C193.

-

A typical 25 µL reaction mixture includes: 100 ng genomic DNA, 1X PCR buffer, 200 µM each dNTP, 0.4 µM each primer, and 1 unit of Taq DNA polymerase.

-

Thermocycling conditions (example):

-

Initial denaturation: 94°C for 5 minutes

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds (optimize for specific primers)

-

Extension: 72°C for 30 seconds

-

-

Final extension: 72°C for 7 minutes

-

-

-

Restriction Digestion:

-

Digest the CYP2C192 PCR product with SmaI and the CYP2C193 PCR product with BamHI according to the manufacturer's instructions.

-

Typically, incubate 10 µL of PCR product with 10 units of the appropriate restriction enzyme and 1X reaction buffer at 37°C for at least 4 hours.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 2-3% agarose gel in 1X TBE buffer.

-

Load the digested PCR products mixed with loading dye into the wells of the gel. Include a DNA ladder for size reference.

-

Run the gel at 100V until the dye front has migrated approximately two-thirds of the way down the gel.

-

Visualize the DNA fragments under UV light after staining with an appropriate DNA stain.

-

-

Genotype Interpretation:

-

CYP2C19*2: The G to A mutation abolishes a SmaI restriction site.

-

1/1 (Wild-type): Two smaller digested fragments.

-

1/2 (Heterozygous): Three fragments (two smaller digested and one larger undigested).

-

2/2 (Homozygous mutant): One larger undigested fragment.

-

-

CYP2C19*3: The G to A mutation creates a BamHI restriction site.

-

1/1 (Wild-type): One larger undigested fragment.

-

1/3 (Heterozygous): Three fragments (one larger undigested and two smaller digested).

-

3/3 (Homozygous mutant): Two smaller digested fragments.

-

-

Phenotyping by HPLC Analysis of Urinary Mephenytoin and 4'-hydroxymephenytoin

This protocol outlines a method for quantifying mephenytoin and its primary metabolite in urine to determine an individual's metabolic phenotype.[4]

Materials:

-

Urine sample collected after a single oral dose of racemic mephenytoin (e.g., 100 mg).

-

β-glucuronidase

-

Internal standard (e.g., phenobarbital)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: Acetonitrile and water (e.g., 40:60 v/v)[4]

Procedure:

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard.

-

Perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 37°C for at least 2 hours to deconjugate the glucuronidated metabolite.

-

Perform liquid-liquid or solid-phase extraction to isolate mephenytoin and its metabolite from the urine matrix.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Chromatographic conditions (example): [4]

-

Column: µ-Bondapack RP-C18

-

Mobile Phase: Acetonitrile:Water (40:60, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 50°C

-

Detection: UV at 210 nm

-

-

Record the chromatogram and determine the peak areas for mephenytoin, 4'-hydroxymephenytoin, and the internal standard.

-

-

Calculation of Metabolic Ratio (MR):

-

Calculate the concentrations of mephenytoin and 4'-hydroxymephenytoin in the urine sample using a standard curve.

-

The metabolic ratio is typically calculated as the molar concentration of mephenytoin divided by the molar concentration of 4'-hydroxymephenytoin.

-

-

Phenotype Assignment:

-

Extensive Metabolizers (EMs): Low MR value, indicating efficient conversion of mephenytoin to its metabolite.

-

Poor Metabolizers (PMs): High MR value, indicating inefficient metabolism.

-

Clinical Implications and Dosing Considerations

While specific clinical guidelines for mephenytoin dosing based on CYP2C19 genotype are not as well-established as for other drugs, the pharmacokinetic data strongly suggest a need for dose adjustments in poor metabolizers to avoid toxicity.[7] The principles applied to other CYP2C19 substrates, such as certain proton pump inhibitors and antidepressants, can serve as a guide.[5]

For individuals identified as CYP2C19 poor metabolizers, a significant reduction in the standard mephenytoin dose should be considered, accompanied by therapeutic drug monitoring to ensure concentrations remain within the therapeutic range. Conversely, ultrarapid metabolizers (CYP2C1917/17*) may require higher doses to achieve a therapeutic effect, although the clinical significance of this for mephenytoin is less clear.

It is important to note that these are general recommendations, and clinical judgment, including consideration of other medications and patient-specific factors, is paramount.

Conclusion

The genetic basis of poor mephenytoin metabolism is well-characterized and primarily attributed to loss-of-function variants in the CYP2C19 gene. The significant differences in the frequencies of these variants across ethnic populations underscore the importance of a personalized approach to mephenytoin therapy. The genotyping and phenotyping methods outlined in this guide provide a framework for identifying individuals at risk of altered mephenytoin metabolism. By integrating this pharmacogenetic information into clinical practice, healthcare professionals can optimize drug selection and dosing, thereby enhancing therapeutic efficacy and minimizing the risk of adverse drug reactions. Further research is warranted to establish specific dose adjustment guidelines for mephenytoin based on CYP2C19 genotype.

References

- 1. Pharmacogenetics of CYP2C19: functional and clinical implications of a new variant CYP2C19*17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. PharmGKB summary: very important pharmacogene information for cytochrome P450, family 2, subfamily C, polypeptide 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PharmVar GeneFocus: CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneticsmr.com [geneticsmr.com]

- 7. Dosage recommendation of phenytoin for patients with epilepsy with different CYP2C9/CYP2C19 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. page-meeting.org [page-meeting.org]

The Discovery and Analysis of Mephenytoin Metabolites in Urine and Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin, an anticonvulsant hydantoin derivative, has been a subject of extensive metabolic and pharmacokinetic research, largely due to its interesting stereoselective and polymorphic metabolism. Understanding the biotransformation of mephenytoin is crucial for optimizing its therapeutic use, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth overview of the discovery, identification, and quantification of mephenytoin's primary metabolites in biological matrices, specifically urine and plasma. It details the core metabolic pathways, presents quantitative data from various studies, and outlines the experimental protocols for their analysis.

Metabolic Pathways of Mephenytoin

The biotransformation of mephenytoin is primarily characterized by two major pathways: aromatic hydroxylation and N-demethylation. These processes are stereoselective, meaning the metabolic fate of mephenytoin depends on its enantiomeric form (S- or R-mephenytoin).

-

4'-Hydroxylation: The principal metabolic pathway for S-mephenytoin is aromatic hydroxylation at the 4' position of the phenyl ring, forming 4'-hydroxymephenytoin. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[1] Individuals with genetic variations in the CYP2C19 gene can be classified as extensive or poor metabolizers, which significantly impacts the clearance of S-mephenytoin.[2]

-

N-demethylation: R-mephenytoin is primarily metabolized via N-demethylation to its active metabolite, 5-ethyl-5-phenylhydantoin, commonly known as Nirvanol.[1] Nirvanol itself is pharmacologically active and has a significantly longer half-life than the parent drug.[3][4]

The major metabolites, 4'-hydroxymephenytoin and Nirvanol, are subsequently conjugated, primarily with glucuronic acid, to facilitate their excretion in the urine.[5]

Quantitative Analysis of Mephenytoin and its Metabolites

The concentrations of mephenytoin and its metabolites, 4'-hydroxymephenytoin and Nirvanol, have been quantified in both plasma and urine in numerous pharmacokinetic studies. The following tables summarize key quantitative findings from the literature.

Table 1: Plasma Concentrations of Mephenytoin and Nirvanol

| Dosage | Analyte | Mean Peak Concentration (Cmax) | Mean Steady-State Concentration | Mean Plasma Half-life (t1/2) | Reference |

| 50 mg single oral dose | Mephenytoin | 0.48 µg/mL | - | 17 hours | [3][4] |

| Nirvanol | 0.37 µg/mL | - | 114 hours | [3][4] | |

| 400 mg single oral dose | Mephenytoin | 3.9 µg/mL | - | 17 hours | [3][4] |

| Nirvanol | 2.5 µg/mL | - | 114 hours | [3][4] | |

| 400 mg daily | Mephenytoin | - | 1.5 µg/mL | - | [3][4] |

| Nirvanol | - | 18 µg/mL | - | [3][4] |

Table 2: Urinary Excretion of Mephenytoin Metabolites

| Dosage | Metabolite | Percentage of Dose Excreted in Urine | Collection Period | Reference |

| Not Specified | R-Nirvanol (as R-PEH) | 86.6% (at steady state) | Not Specified | [1] |

| Not Specified | 4-OH-PEH | 5% (at steady state) | Not Specified | [1] |

Table 3: Lower Limit of Quantification (LLOQ) for Mephenytoin and its Metabolites

| Matrix | Analyte | LLOQ | Analytical Method | Reference |

| Plasma | S- & R-4'-hydroxymephenytoin | 1 ng/mL | LC-MS/MS | [6][7][8] |

| S-Nirvanol | 1 ng/mL | LC-MS/MS | [6][7][8] | |

| R-Nirvanol | 3 ng/mL | LC-MS/MS | [6][7][8] | |

| S- & R-Mephenytoin | 3 ng/mL | LC-MS/MS | [6][7][8] | |

| Urine | All compounds | 3 ng/mL | LC-MS/MS | [6][7][8] |

| Urine | 4'-hydroxymephenytoin | 20 ng/mL | LC-MS/MS | [9][10] |

| Nirvanol | 30 ng/mL | LC-MS/MS | [9][10] | |

| Mephenytoin | 30 ng/mL | LC-MS/MS | [9][10] |

Experimental Protocols

The accurate quantification of mephenytoin and its metabolites relies on robust and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique.

Sample Preparation

a) Plasma Samples: Protein Precipitation

Protein precipitation is a common method for extracting small molecules like mephenytoin and its metabolites from plasma.[6][8]

-

Objective: To remove proteins that can interfere with chromatographic analysis and damage the analytical column.

-

Procedure:

-

To a 100 µL aliquot of plasma, add a precipitating agent, typically 3 to 4 volumes of cold acetonitrile.[11][12]

-

Vortex the mixture vigorously for a few minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm for 5-10 minutes) to pellet the precipitated proteins.[13]

-

Carefully collect the supernatant, which contains the analytes of interest.

-

The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

b) Urine Samples: Dilution and Enzymatic Hydrolysis

Urine samples often require dilution and enzymatic treatment to cleave glucuronide conjugates, allowing for the quantification of total (free and conjugated) metabolite concentrations.[9][10]

-

Objective: To deconjugate glucuronidated metabolites and reduce matrix effects.

-

Procedure:

-

Dilute a small volume of urine (e.g., 50 µL) with a buffered solution of β-glucuronidase.[9][10]

-

Incubate the mixture at 37°C for a specified period (e.g., 4-6 hours) to allow for enzymatic hydrolysis of the glucuronide conjugates.[9][13]

-

Stop the reaction by adding a solvent such as methanol, which may also contain an internal standard.[9][10]

-

The sample is then ready for direct injection or further dilution before LC-MS/MS analysis.

-

References

- 1. Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurology.org [neurology.org]

- 5. Characterization of mephenytoin metabolites in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Mephenytoin in Human Plasma using Mephenytoin-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mephenytoin in human plasma. Mephenytoin-d5, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The protocol involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for high-throughput bioanalytical applications in clinical research and drug development.

Introduction

Mephenytoin is an anticonvulsant drug that, while less commonly used now, is still valuable in research, particularly in studies of cytochrome P450 (CYP) enzyme activity, specifically CYP2C19. Accurate and reliable quantification of Mephenytoin in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS.[1][2] The internal standard co-elutes with the analyte and experiences similar matrix effects and variations during sample processing, leading to more accurate and precise results. This application note provides a detailed protocol for the determination of Mephenytoin in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Mephenytoin (reference standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Equipment

-

Liquid chromatograph (e.g., Agilent 1290 Infinity II LC System)

-

Triple quadrupole mass spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS)

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

Stock and Working Solutions

-

Mephenytoin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Mephenytoin in acetonitrile.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile.

-

Mephenytoin Working Standards: Prepare a series of working standards by serially diluting the Mephenytoin stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Data Presentation

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Collision Gas | Nitrogen |

Table 2: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Mephenytoin | 219.1 | 146.1 | 100 | 20 |

| This compound | 224.1 | 151.1 | 100 | 20 |

Table 3: Assay Validation Summary (Representative Data)

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |